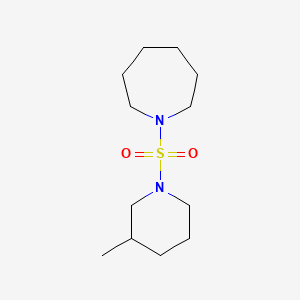![molecular formula C10H8ClFN2OS B7517091 5-[(3-Chloro-4-fluorophenyl)sulfanylmethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7517091.png)
5-[(3-Chloro-4-fluorophenyl)sulfanylmethyl]-3-methyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-Chloro-4-fluorophenyl)sulfanylmethyl]-3-methyl-1,2,4-oxadiazole is a compound that has gained significant attention in the scientific community due to its potential application in various fields, such as medicinal chemistry and drug development.
Mecanismo De Acción
The mechanism of action of 5-[(3-Chloro-4-fluorophenyl)sulfanylmethyl]-3-methyl-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of COX-2 and 5-LOX, which are involved in the production of prostaglandins and leukotrienes, respectively. These molecules play a crucial role in inflammation and cancer development.
Biochemical and Physiological Effects:
The compound 5-[(3-Chloro-4-fluorophenyl)sulfanylmethyl]-3-methyl-1,2,4-oxadiazole has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. It has also been found to induce apoptosis, or programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-[(3-Chloro-4-fluorophenyl)sulfanylmethyl]-3-methyl-1,2,4-oxadiazole in lab experiments is its potent inhibitory effects on various enzymes and signaling pathways. This makes it a promising candidate for the development of new drugs for the treatment of inflammation and cancer. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the research on 5-[(3-Chloro-4-fluorophenyl)sulfanylmethyl]-3-methyl-1,2,4-oxadiazole. One of the areas of interest is the development of new drugs based on this compound for the treatment of various inflammatory diseases and cancer. Another area of research is the elucidation of its mechanism of action and the identification of new targets for drug development. Additionally, the potential use of this compound as a diagnostic tool for the detection of inflammation and cancer is also an area of interest.
Métodos De Síntesis
The synthesis of 5-[(3-Chloro-4-fluorophenyl)sulfanylmethyl]-3-methyl-1,2,4-oxadiazole can be achieved through a multistep process, which involves the use of various reagents and solvents. One of the commonly used methods for synthesizing this compound is the reaction of 3-chloro-4-fluorobenzyl chloride with sodium azide, followed by the reaction of the resulting intermediate with methyl isocyanate.
Aplicaciones Científicas De Investigación
The compound 5-[(3-Chloro-4-fluorophenyl)sulfanylmethyl]-3-methyl-1,2,4-oxadiazole has been extensively studied for its potential application in medicinal chemistry. Several studies have reported its antibacterial, antifungal, and antitumor activities. It has also been found to exhibit potent inhibitory effects on various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and cancer.
Propiedades
IUPAC Name |
5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2OS/c1-6-13-10(15-14-6)5-16-7-2-3-9(12)8(11)4-7/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZMUSXHSXNZAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CSC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Chloro-4-fluorophenyl)sulfanylmethyl]-3-methyl-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

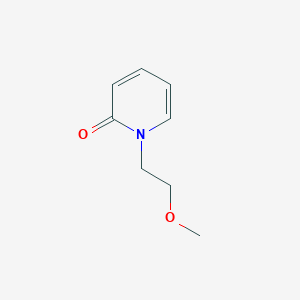
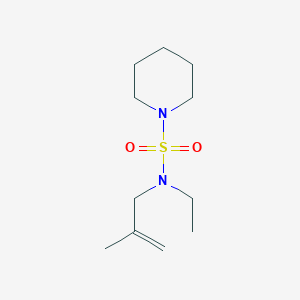
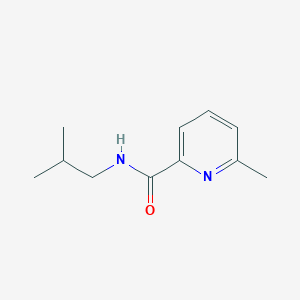
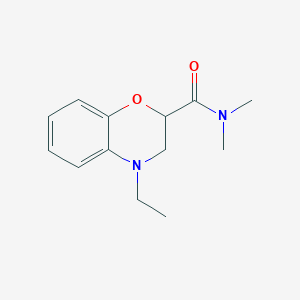
![1-[6-(Dimethylamino)pyridin-3-yl]-3-propan-2-ylurea](/img/structure/B7517046.png)

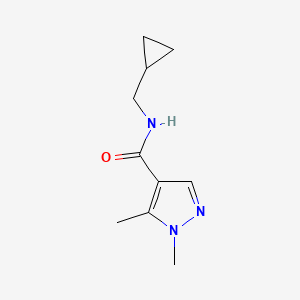

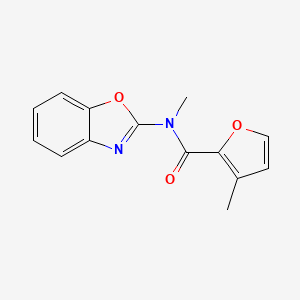
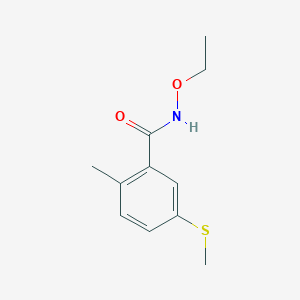
![2-Methyl-1-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7517070.png)
![5-methyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]thiophene-2-carboxamide](/img/structure/B7517073.png)
![N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide](/img/structure/B7517107.png)
